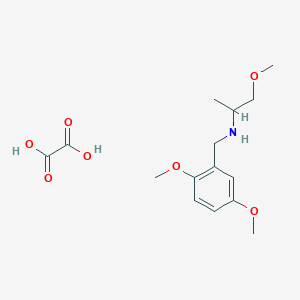
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is an organic compound with a complex structure that includes methoxy and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves multiple steps, starting with the preparation of the benzyl and amine components. The benzyl component can be synthesized through the methoxylation of benzyl derivatives, while the amine component is prepared through the alkylation of amines. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amine group can produce secondary amines.
Applications De Recherche Scientifique
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, including neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethoxyphenethylamine): Shares the methoxy groups but differs in the amine structure.
(2-Methoxy-1-methyl-ethylamine): Similar amine structure but lacks the benzyl component.
(2,5-Dimethoxybenzaldehyde): Contains the methoxy groups but has an aldehyde functional group instead of an amine.
Uniqueness
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is unique due to its combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C15H23NO7 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
XQBANSPKSOSDGI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=C(C=CC(=C1)OC)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


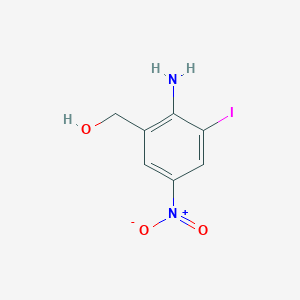
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)

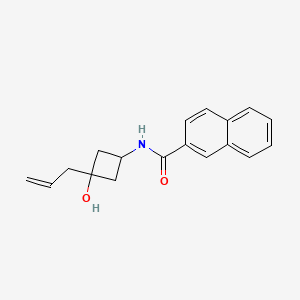
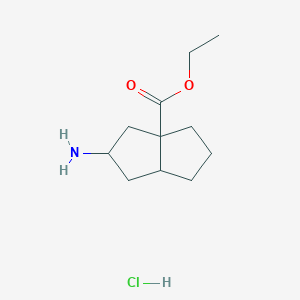

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
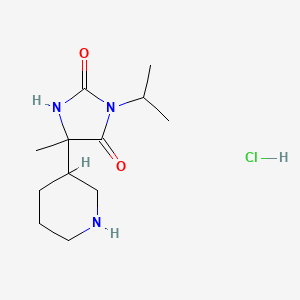
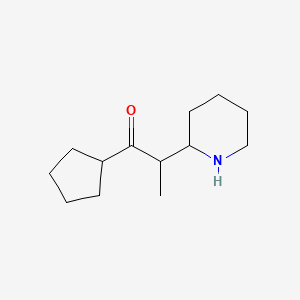
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
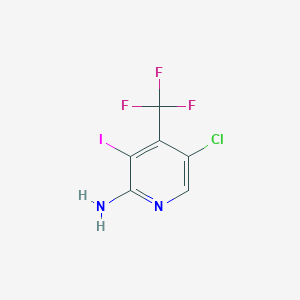
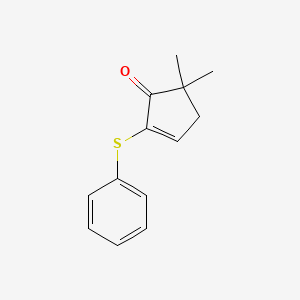
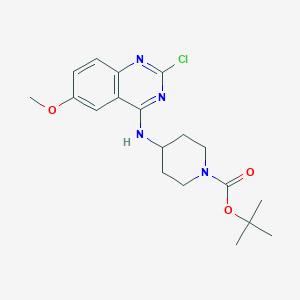
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
